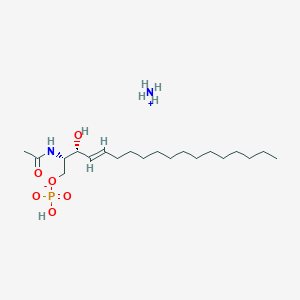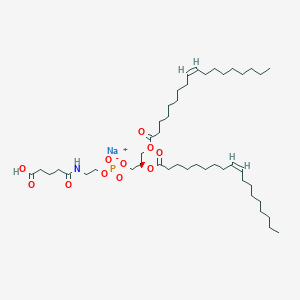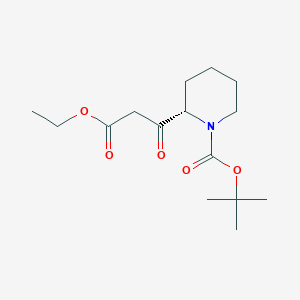
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is a complex chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphate groups and a cyclohexyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt typically involves multi-step organic reactions. One common method includes the use of fructose-1,6-bisphosphate aldolase to catalyze the aldol reaction of dihydroxyacetone phosphate on hydroxynitrobutanals. This process is highly stereoselective and involves a one-pot, two-enzyme process where three reactions occur: aldolization, phosphate hydrolysis, and intramolecular spontaneous nitroaldolization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enzymatic processes, optimized for higher yields and purity. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphonate derivatives, while reduction can produce aminocyclitols.
科学研究应用
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in enzyme inhibition and as a potential tool for studying cellular interactions and biosynthesis of glycoproteins.
Medicine: Investigated for its potential as an antibiotic, anti-diabetic, and antiviral agent. It is also explored for its use in treating lysosomal storage disorders.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
作用机制
The mechanism of action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. By inhibiting these enzymes, the compound can affect various biological processes, including the digestion of carbohydrates and the biosynthesis of glycoproteins .
相似化合物的比较
Similar Compounds
Valiolamine: Another aminocyclitol with glycosidase inhibitory properties.
Voglibose: A similar compound used as an anti-diabetic agent.
N-octyl-4-epi-β-valienamine: Used for treating lysosomal storage disorders.
Uniqueness
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is unique due to its multiple phosphate groups and its specific stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C6H40N8O18P4 |
|---|---|
分子量 |
636.32 g/mol |
IUPAC 名称 |
octaazanium;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; |
InChI 键 |
KYJQGWXFJWPHKE-NBMJPRJCSA-N |
手性 SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504116.png)


![tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1504129.png)




![(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole](/img/structure/B1504141.png)
![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)
